2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H23N3O3S2 and its molecular weight is 453.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
This compound belongs to a class of pyrimidine derivatives, which have been synthesized and evaluated for their biological activities. For instance, Sondhi et al. (2009) synthesized a range of pyrimidine derivatives and screened them for anti-inflammatory and analgesic activities, finding some compounds with significant activity at certain doses (Sondhi, Dinodia, Rani, Shukla, & Raghubir, 2009). Another study by Gangjee et al. (2009) designed and synthesized 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors, showing potential as antitumor agents (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Antitumor Activity
Hafez and El-Gazzar (2017) synthesized new derivatives of thieno[3,2-d]pyrimidine and evaluated their antitumor activity, finding several compounds with potent activity comparable to doxorubicin against various human cancer cell lines (Hafez & El-Gazzar, 2017).
Central Nervous System Depressant Activity
Manjunath et al. (1997) explored the synthesis of 2-chloromethyl 3-N-substituted arylthieno(2,3-d)pyrimidin-4-ones and derivatives, evaluating them for central nervous system depressant activity and finding marked sedative actions in some compounds (Manjunath, Mohan, Naragund, & Shishoo, 1997).
Antimicrobial Evaluation
Gomha et al. (2018) synthesized [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, evaluating their antimicrobial activities and finding some derivatives with mild activities (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018). Hossan et al. (2012) also investigated pyrimidinone and oxazinone derivatives fused with thiophene rings for their antimicrobial properties, reporting good antibacterial and antifungal activities (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It’s known that the presence of a pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the enzyme . The addition of a fused heterocycle can result in extra interactions with the enzyme and greatly enhance the activity .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways .
Pharmacokinetics
It’s known that the compound’s structure can influence its pharmacokinetic properties .
Result of Action
Compounds with similar structures have been shown to have various effects at the molecular and cellular levels .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-(2-bromoacetyl)thiophene with 2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with N-(2,4,6-trimethylphenyl)acetamide in the presence of a coupling agent to yield the final product.", "Starting Materials": [ "2-(2-bromoacetyl)thiophene", "2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine", "N-(2,4,6-trimethylphenyl)acetamide", "Base", "Coupling agent" ], "Reaction": [ "Step 1: 2-(2-bromoacetyl)thiophene is reacted with 2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine in the presence of a base to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with N-(2,4,6-trimethylphenyl)acetamide in the presence of a coupling agent to yield the final product.", "Overall reaction: 2-(2-bromoacetyl)thiophene + 2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine + N-(2,4,6-trimethylphenyl)acetamide + Base + Coupling agent → 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide" ] } | |
CAS No. |
1260918-13-5 |
Molecular Formula |
C23H23N3O3S2 |
Molecular Weight |
453.58 |
IUPAC Name |
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C23H23N3O3S2/c1-14-11-15(2)20(16(3)12-14)24-19(27)13-26-18-7-10-31-21(18)22(28)25(23(26)29)8-6-17-5-4-9-30-17/h4-5,7,9-12H,6,8,13H2,1-3H3,(H,24,27) |
InChI Key |
MECXSJYTWYTMQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3)C |
solubility |
not available |
Origin of Product |
United States |
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